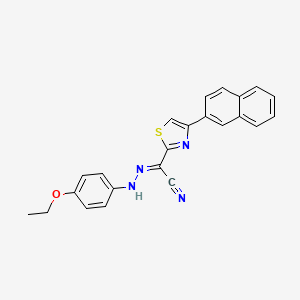

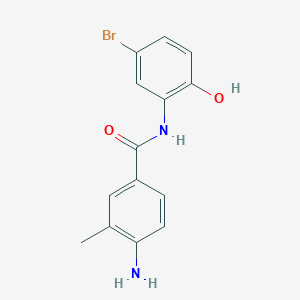

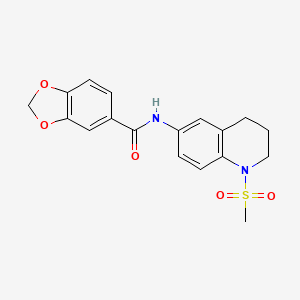

1-(3-Clorobencil)-5-(3-clorofenil)-2-oxo-1,2-dihidro-3-piridinocarbonitrilo

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(3-Chlorobenzyl)-5-(3-chlorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile (CBP) is a synthetic organic compound that has been used in scientific research for its various properties and applications. CBP has been found to be a useful reagent in organic synthesis and has been applied in a variety of scientific fields, including medicinal chemistry and pharmacology. CBP has also been studied for its potential therapeutic applications, such as in the treatment of cancer, inflammation, and neurological disorders.

Aplicaciones Científicas De Investigación

Perspectivas futuras

Estudios de relación estructura-actividad: Para liberar todo su potencial, los investigadores deben llevar a cabo estudios detallados de relación estructura-actividad (SAR). Al modificar grupos funcionales específicos, pueden optimizar sus propiedades para aplicaciones específicas.

Farmacocinética y Toxicología: Comprender su farmacocinética (absorción, distribución, metabolismo y excreción) y perfil de toxicología es esencial para un uso seguro y eficaz. Los estudios preclínicos deben evaluar su seguridad y posibles efectos adversos.

En resumen, el 1-(3-Clorobencil)-5-(3-clorofenil)-2-oxo-1,2-dihidro-3-piridinocarbonitrilo es prometedor en diversos campos, desde la medicina hasta la ciencia de los materiales. Sin embargo, se necesitan más investigaciones para explotar plenamente su potencial y abordar los desafíos . ¡Si tiene alguna pregunta específica o necesita más detalles, no dude en preguntar!

Mecanismo De Acción

The exact mechanism of action of 1-(3-Chlorobenzyl)-5-(3-chlorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile is still not fully understood. However, it is believed that 1-(3-Chlorobenzyl)-5-(3-chlorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile acts as an inhibitor of DGAT, which is involved in the synthesis of triglycerides and other lipids. By inhibiting DGAT, 1-(3-Chlorobenzyl)-5-(3-chlorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile is thought to reduce the levels of triglycerides and other lipids in the body, which may be beneficial in the treatment of certain conditions, such as obesity and diabetes. In addition, 1-(3-Chlorobenzyl)-5-(3-chlorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition of acetylcholinesterase may have beneficial effects on cognitive function and memory.

Biochemical and Physiological Effects

1-(3-Chlorobenzyl)-5-(3-chlorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile has been shown to have a variety of biochemical and physiological effects. For example, it has been found to reduce the levels of triglycerides and other lipids in the body, which may be beneficial in the treatment of certain conditions, such as obesity and diabetes. In addition, 1-(3-Chlorobenzyl)-5-(3-chlorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition of acetylcholinesterase may have beneficial effects on cognitive function and memory. Furthermore, 1-(3-Chlorobenzyl)-5-(3-chlorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile has been found to have antioxidant and anti-inflammatory properties, which may be beneficial in the treatment of certain diseases, such as cancer and cardiovascular disease.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

1-(3-Chlorobenzyl)-5-(3-chlorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile has a number of advantages and limitations when used in laboratory experiments. One advantage is that 1-(3-Chlorobenzyl)-5-(3-chlorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile is relatively easy to synthesize, which makes it a convenient reagent for organic synthesis. In addition, 1-(3-Chlorobenzyl)-5-(3-chlorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile has been found to be relatively stable and non-toxic, which makes it a safe reagent for use in laboratory experiments. However, 1-(3-Chlorobenzyl)-5-(3-chlorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile is also relatively expensive, which can limit its use in certain experiments. Furthermore, the exact mechanism of action of 1-(3-Chlorobenzyl)-5-(3-chlorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile is still not fully understood, which can limit its use in certain research applications.

Direcciones Futuras

There are a number of potential future directions for research on 1-(3-Chlorobenzyl)-5-(3-chlorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile. For example, further research could be conducted to better understand the exact mechanism of action of 1-(3-Chlorobenzyl)-5-(3-chlorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile and its potential therapeutic applications. In addition, further research could be conducted to explore the potential applications of 1-(3-Chlorobenzyl)-5-(3-chlorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile in other scientific fields, such as medicinal chemistry and pharmacology. Furthermore, further research could be conducted to explore the potential uses of 1-(3-Chlorobenzyl)-5-(3-chlorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile as an inhibitor of other enzymes, such as protein kinases and phosphatases. Finally, further research could be conducted to explore the potential uses of 1-(3-Chlorobenzyl)-5-(3-chlorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile in the development of new drugs and other therapeutic agents.

Métodos De Síntesis

1-(3-Chlorobenzyl)-5-(3-chlorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile can be synthesized in a variety of ways, depending on the desired end product. One method involves the reaction of 3-chlorobenzyl bromide with 3-chlorophenyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile in the presence of a base, such as sodium hydroxide, in an aqueous solution. The reaction proceeds in two steps, with the first step involving the formation of an intermediate product, 3-chlorobenzyl-3-chlorophenyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile. In the second step, the intermediate product is reacted with sodium hydroxide to yield 1-(3-Chlorobenzyl)-5-(3-chlorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile.

Propiedades

IUPAC Name |

5-(3-chlorophenyl)-1-[(3-chlorophenyl)methyl]-2-oxopyridine-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12Cl2N2O/c20-17-5-1-3-13(7-17)11-23-12-16(8-15(10-22)19(23)24)14-4-2-6-18(21)9-14/h1-9,12H,11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBNFTNYSUVVQKJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)CN2C=C(C=C(C2=O)C#N)C3=CC(=CC=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12Cl2N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

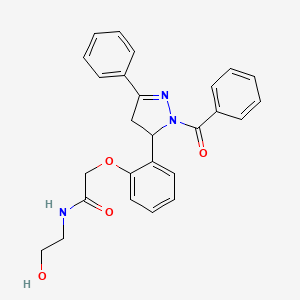

![2-[4-(3,5-dimethoxyanilino)quinazolin-2-yl]sulfanyl-N-(3-methoxyphenyl)acetamide](/img/structure/B2393580.png)

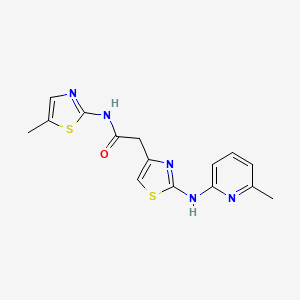

![{1-methyl-3-phenyl-5-[3-(trifluoromethyl)phenoxy]-1H-pyrazol-4-yl}methanol](/img/structure/B2393583.png)

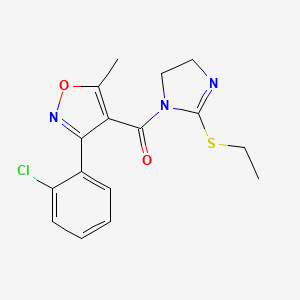

![3-[2-oxo-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethyl]-1,3-diazaspiro[4.6]undecane-2,4-dione](/img/structure/B2393588.png)

![2-[(4-Fluorophenyl)methyl]-6-(2-methoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2393595.png)